molecular formula C17H18FNO3 B6375368 4-(4-BOC-Aminophenyl)-3-fluorophenol, 95% CAS No. 1261930-95-3

4-(4-BOC-Aminophenyl)-3-fluorophenol, 95%

Cat. No. B6375368
CAS RN: 1261930-95-3
M. Wt: 303.33 g/mol
InChI Key: FIVOQEIOZUGEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-BOC-Aminophenyl)-3-fluorophenol (95%) is an organic compound that has a wide range of applications in scientific research. Its unique structure and properties make it an attractive option for scientists who are looking to study the mechanism of action of various biological processes.

Scientific Research Applications

4-(4-BOC-Aminophenyl)-3-fluorophenol (95%) has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various enzymes, including cytochrome P450, monoamine oxidase, and cyclooxygenase. It has also been used to study the mechanism of action of various drugs, including antidepressants, antipsychotics, and anticonvulsants. Additionally, it has been used to study the mechanism of action of various hormones, including testosterone and estrogen.

Mechanism of Action

The mechanism of action of 4-(4-BOC-Aminophenyl)-3-fluorophenol (95%) is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including cytochrome P450, monoamine oxidase, and cyclooxygenase. This inhibition results in the inhibition of the metabolism of certain drugs, hormones, and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-BOC-Aminophenyl)-3-fluorophenol (95%) are not fully understood. However, it is believed to inhibit the metabolism of certain drugs, hormones, and other molecules. This inhibition can lead to changes in the levels of these molecules in the body, which can have a variety of effects on the body.

Advantages and Limitations for Lab Experiments

The use of 4-(4-BOC-Aminophenyl)-3-fluorophenol (95%) in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in a variety of solvents. Additionally, it is relatively non-toxic and has a low environmental impact. However, it is important to note that the compound is not water-soluble, which can limit its use in certain experiments.

Future Directions

There are a variety of potential future directions for 4-(4-BOC-Aminophenyl)-3-fluorophenol (95%). These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its synthesis method may lead to improved yields and lower costs. Finally, further research into its environmental impact may lead to the development of more sustainable synthesis methods.

Synthesis Methods

The synthesis of 4-(4-BOC-Aminophenyl)-3-fluorophenol (95%) is a multi-step process that involves the use of a variety of reagents and solvents. The first step involves the reaction of 4-chloro-3-fluorophenol with 4-bromo-2-nitrobenzene in the presence of sodium hydroxide. This reaction yields 4-(4-bromo-2-nitrophenyl)-3-fluorophenol, which is then converted to 4-(4-BOC-Aminophenyl)-3-fluorophenol (95%) by reacting with sodium methoxide in methanol.

properties

IUPAC Name

tert-butyl N-[4-(2-fluoro-4-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-17(2,3)22-16(21)19-12-6-4-11(5-7-12)14-9-8-13(20)10-15(14)18/h4-10,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVOQEIOZUGEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-BOC-Aminophenyl)-3-fluorophenol

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